Biguanide Hydrochloride
Overview
Description
Biguanides are a family of compounds that have a genealogy starting with carbonic acid and progressing through carbamic acid and urea to guanidine, and ultimately to biguanide when starting with biuret . They are highly basic and are typically available as hydrochloride salts. These compounds have been found to exhibit a wide range of therapeutic properties, including antimalarial, antidiabetic, antiviral, anticancer, antibacterial, antifungal, anti-tubercular, antifilarial, anti-HIV, and other biological activities .
Synthesis Analysis
Biguanide hydrochloride derivatives can be synthesized through copper-catalyzed cross-coupling reactions with aryl iodides and bromides, which proceed under mild conditions and tolerate a variety of functional groups . Additionally, new biguanide derivatives have been synthesized by reacting hydrazide derivatives with dicyandiamide in an acidic medium . These synthetic methods have been developed to expand the variety of biguanide compounds available for various applications, including as reaction catalysts, organic strong bases, ligands for metal complexation, and starting materials for the preparation of nitrogen-containing heterocycles .
Molecular Structure Analysis
The molecular structure of biguanides has been characterized by various spectroscopic methods. For instance, 15N NMR spectroscopy has been used to investigate the structure of monoprotonated biguanides, which is best described by a 1,3-diazabutadienic skeleton with three amino groups and corresponding mesomeric forms . Ab initio MO and density functional studies have revealed the structure of the most stable tautomer of biguanide, and the molecular electrostatic potential surfaces of neutral, protonated, and deprotonated biguanide have been shown to be similar in their most stable arrangements .
Chemical Reactions Analysis
Biguanides can undergo various chemical reactions, including electron delocalization, 1,3-H shift, 1,5-H shift, protonation, and deprotonation processes . The reactivity of biguanides with metallic ions also makes them interesting as analytical reagents .
Physical and Chemical Properties Analysis
Biguanides are diacid bases with a strong primary dissociation constant and a weaker second dissociation constant. They form various salts, including sulfate, hydrochloride, nitrate, toluenesulfonate, tartrate, and pamoate, among others. The physicochemical properties of these salts can be tailored by treating biguanides with carboxylic acids to obtain salts with improved pharmacological activity .
Relevant Case Studies
Case studies have shown that oral treatment of hyperglycemic rats with synthesized biguanide derivatives resulted in a significant decrease in elevated glucose levels, comparable to the standard anti-diabetic drug metformin. The effects of these derivatives on liver function enzyme activities, lipid profiles, lipid peroxide, nitrous oxide, and histopathological characteristics have also been investigated, demonstrating their potential as anti-diabetic agents .
Scientific Research Applications
1. Therapeutic Applications
Biguanides, including Biguanide Hydrochloride, have been researched for a range of therapeutic properties. They are noted for their applications in antimalarial, antidiabetic, antiviral, anticancer, antibacterial, antifungal, anti-tubercular, antifilarial, and anti-HIV treatments. These compounds are highly basic and are mostly available as hydrochloride salts. This versatility in therapeutic applications highlights the potential of Biguanide Hydrochloride in various medicinal fields (Kathuria et al., 2021).
2. Synthetic Access and Potential as Future Drugs
Biguanide Hydrochloride has seen resurgent interest in recent years, with applications extending to catalysts, organic strong bases, ligands for metal complexation, and starting materials in organic synthesis for nitrogen-containing heterocycles. Its broad range of biological activities suggests its potential as a future drug in various therapeutic fields, including as efficient metal ligands (Grytsai et al., 2021).
3. Electronic and Vibrational Properties for Drug Delivery
Studies using Density Functional Theory have explored the electronic and vibrational properties of Poly (hexamethylene biguanide) Hydrochloride. Understanding these properties is crucial for applications in drug delivery, specifically in choosing surface interaction characteristics of carriers (Rodrigues et al., 2021).
4. Coordination with Metal Complexes
Research on Biguanide Hydrochloride includes studies on coordination with metal complexes. This coordination has been shown to increase therapeutic properties and reduce side effects. Complexes with metals like Zinc have been successful in experiments, especially in diabetic animals (François et al., 2020).
5. Structural Characterization and Anticholinesterase Activity
Biguanide derivatives have been synthesized and characterized for their potential biological activities. These activities include anticholinesterase effects, which are important for treating conditions like Alzheimer's disease. Such studies provide insights into the potential of Biguanide Hydrochloride in treating neurodegenerative diseases (Gungor et al., 2019).
6. Application in Food Preservation Industries
Biguanide Hydrochloride, specifically in the form of chitosan biguanidine hydrochloride, has been studied for its use in edible coatings. Its addition to coatings like carboxymethyl cellulose/alginate significantly improves thermal properties, mechanical properties, and antimicrobial properties, suggesting its potential in food preservation (Salama et al., 2019).
Safety And Hazards
- Toxicity : Biguanides are generally safe when used as prescribed. However, excessive doses can lead to lactic acidosis.
- Drug Interactions : Metformin interacts with certain medications, so caution is necessary.
- Environmental Impact : Metformin residues in wastewater may affect aquatic ecosystems.
Future Directions
- Precision Medicine : Investigate personalized dosing based on genetic variations.
- Combination Therapies : Explore synergistic effects with other drugs.
- New Derivatives : Design biguanides with improved properties.
properties
IUPAC Name |
1-(diaminomethylidene)guanidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N5.ClH/c3-1(4)7-2(5)6;/h(H7,3,4,5,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPUYTAEIPNGRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=N)N)(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963886 | |
Record name | Triimidodicarbonic diamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biguanide Hydrochloride | |
CAS RN |
4761-93-7 | |
Record name | Imidodicarbonimidic diamide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4761-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triimidodicarbonic diamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidodicarbonimidic diamide, monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.